1-Bromo-3,3-difluoro-2,2-dimethylbutane
Description
1-Bromo-3,3-difluoro-2,2-dimethylbutane (CAS: 1955514-30-3) is a halogenated alkane with the molecular formula C₆H₁₁BrF₂ and a molecular weight of 201.02 g/mol. Its structure features a bromine atom at position 1, two fluorine atoms at position 3, and two methyl groups at position 2. The presence of fluorine enhances its stability and influences reactivity in substitution reactions .
Properties
IUPAC Name |
1-bromo-3,3-difluoro-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-5(2,4-7)6(3,8)9/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCJELGXMQTSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3,3-difluoro-2,2-dimethylbutane typically involves halogenation reactions. One common method is the bromination of 3,3-difluoro-2,2-dimethylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often incorporate catalysts and specific reaction conditions to enhance the efficiency of the bromination process .
Chemical Reactions Analysis
1-Bromo-3,3-difluoro-2,2-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can also be involved in oxidation and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 3,3-difluoro-2,2-dimethylbutanol .
Scientific Research Applications
1-Bromo-3,3-difluoro-2,2-dimethylbutane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3,3-difluoro-2,2-dimethylbutane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting the overall reaction pathway .
Molecular targets and pathways involved in its action are primarily related to its role as a halogenated alkane. The bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can impact the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 1-bromo-3,3-difluoro-2,2-dimethylbutane and analogous compounds:
Physical Properties
- Boiling Points: While exact data for this compound is unavailable, related compounds provide context. For example, 1-bromo-3,3,3-trifluoropropene (a shorter-chain analog) boils at 40°C , whereas non-fluorinated 1-bromo-3,3-dimethylbutane likely has a higher boiling point due to reduced electronegativity effects.
- Density : Fluorinated compounds generally exhibit higher densities. For instance, 3-(bromomethyl)-1,1-difluorocyclobutane has a predicted density of 1.57 g/cm³ , suggesting the target compound may follow a similar trend.
Biological Activity
1-Bromo-3,3-difluoro-2,2-dimethylbutane (C6H11BrF2) is an organobromine compound characterized by the presence of bromine and fluorine substituents on a branched alkane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.
Chemical Structure and Properties
The molecular structure of this compound is depicted as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 201.06 g/mol |
| Boiling Point | 90 °C |
| Density | 1.39 g/cm³ |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. Halogens are known to enhance the reactivity of organic compounds, potentially leading to increased efficacy against various microbial strains. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit enzymatic functions essential for microbial survival .
Toxicological Studies
Toxicological assessments suggest that while halogenated compounds can be effective antimicrobials, they also pose risks due to their potential toxicity. For instance, brominated compounds have been associated with endocrine disruption and other adverse health effects . Thus, careful evaluation of the safety profile of this compound is essential before considering it for therapeutic applications.
Case Studies
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of bromine and fluorine enhances its lipophilicity and facilitates membrane penetration. This interaction may lead to:
- Disruption of Membrane Integrity : By integrating into lipid bilayers, it can alter membrane fluidity and permeability.
- Enzyme Inhibition : It may act as a competitive inhibitor for enzymes involved in metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
